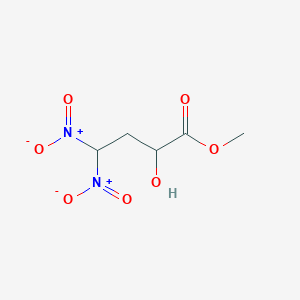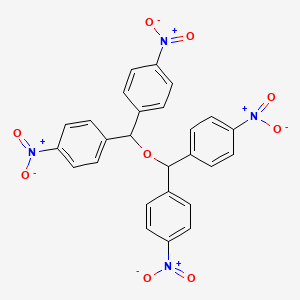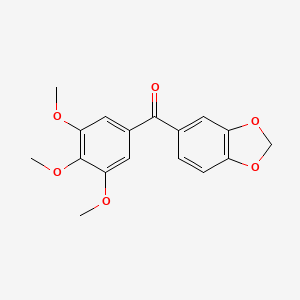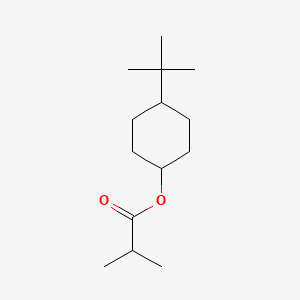![molecular formula C17H18N2O3 B14730347 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol CAS No. 6265-34-5](/img/structure/B14730347.png)
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol This compound is characterized by its complex structure, which includes a nitrophenyl group and a methylideneamino linkage
Preparation Methods
The synthesis of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol typically involves the reaction of 4-amino-2-isopropyl-5-methylphenol with 2-nitrobenzaldehyde . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol include:
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: This compound has a similar nitrophenyl group but differs in its thiazole ring structure.
4-Amino-2-isopropyl-5-methylphenol: A precursor in the synthesis of the target compound, it shares the isopropyl and methylphenol groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6265-34-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)14-9-15(12(3)8-17(14)20)18-10-13-6-4-5-7-16(13)19(21)22/h4-11,20H,1-3H3 |
InChI Key |
HKNXEPCUZAGUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2[N+](=O)[O-])C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)







![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

